alpha-Fluorophenylacetic acid
Overview
Description
Alpha-Fluorophenylacetic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of phenylacetic acid, where a fluorine atom is substituted at the alpha position. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields .
Mechanism of Action
Target of Action
It’s known that fluorinated compounds are widely used in various fields, including molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and enhance their performance .
Mode of Action
The mode of action of 2-fluoro-2-phenylacetic acid involves enzymatic synthesis. Enzymes such as cytochrome P450, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems play a role in the synthesis of fluorinated compounds . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
Biochemical Pathways
In the enzymatic synthesis process, 500 mM (RS)-2-fluoro-2-phenylacetic acid derivatives are transformed to corresponding R-isomers and ®-2-hydroxy-2-phenylacetic acid derivatives by FAcD . This transformation indicates that the compound may be involved in the metabolic pathways of these derivatives.
Pharmacokinetics
It’s known that fluorine can change the pka, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . Therefore, the compound doped with fluorine is endowed with stronger activity and stability, longer half-life, and better bioabsorbability .
Result of Action
The result of the action of 2-fluoro-2-phenylacetic acid is the synthesis of high-performance fluorinated compounds . These compounds have applications in various fields, including pharmaceutical intermediates, cancer treatment, antiviral agents, photovoltaics, diagnostic probes, and bioinspired materials .
Action Environment
The action of 2-fluoro-2-phenylacetic acid can be influenced by environmental factors. For instance, the enzyme pocket can accept a larger substrate than the natural substrate fluoroacetic acid, and this non-natural compound is more reactive than fluoroacetic acid . This suggests that the compound’s action, efficacy, and stability can be influenced by the size and reactivity of the substrate in the enzyme pocket.
Biochemical Analysis
Biochemical Properties
2-Fluoro-2-phenylacetic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that the enzyme pocket can accept a larger substrate than the natural substrate fluoroacetic acid, and that this non-natural compound is more reactive than fluoroacetic acid .
Cellular Effects
It is known that fluorinated compounds are widely used in a variety of applications, ranging from pharmaceuticals to pesticides and advanced materials .
Molecular Mechanism
The molecular mechanism of 2-Fluoro-2-phenylacetic acid involves the formation of the C-F bond by fluorinase, which is the most effective and promising method . The structure and catalytic mechanism of fluorinase are key to understanding the biochemistry of fluorinated compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Fluoro-2-phenylacetic acid derivatives were transformed to corresponding R-isomers and ®-2-hydroxy-2-phenylacetic acid derivatives by FAcD (Conversion = 50%, Yields of R-fluorocarboxylic acids = 58–97%, ee > 97%) .
Metabolic Pathways
2-Fluoro-2-phenylacetic acid is involved in the bacterial phenylacetic acid (PAA) pathway, which mainly contains 12 enzymes and a transcriptional regulator . This pathway is involved in biofilm formation and antimicrobial activity .
Transport and Distribution
It is known that fluorinated compounds are distributed in plants and microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Fluorophenylacetic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with a fluorinating agent. For instance, phenylacetic acid can be reacted with fluorosulfonic acid and thionyl chloride to introduce the fluorine atom at the alpha position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale fluorination processes. These processes typically employ fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Alpha-Fluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of fluorobenzoic acid.
Reduction: Formation of fluorophenylethanol.
Substitution: Formation of various substituted phenylacetic acids.
Scientific Research Applications
Alpha-Fluorophenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluorophenylacetic acid: Fluorine atom is positioned at the para position on the benzene ring, leading to different chemical behavior.
2-Fluorophenylacetic acid: Fluorine atom is positioned at the ortho position, affecting its reactivity compared to alpha-Fluorophenylacetic acid.
Uniqueness: this compound is unique due to the fluorine atom’s position at the alpha site, which significantly influences its chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
2-fluoro-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPPNMLQNZHDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901720 | |
Record name | NoName_860 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00901720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-63-8 | |
Record name | α-Fluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1578-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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